1-Butylpiperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

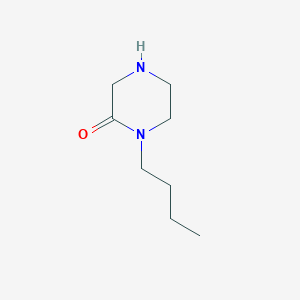

2D Structure

3D Structure

Properties

IUPAC Name |

1-butylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-7-8(10)11/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDAJBQHQJFGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630781 | |

| Record name | 1-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-09-9 | |

| Record name | 1-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Butylpiperazin-2-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, potential synthesis, and theoretical biological activities of 1-Butylpiperazin-2-one. As a derivative of the versatile piperazin-2-one scaffold, this compound holds potential for exploration in various therapeutic areas, including oncology, infectious diseases, and neurology. This document summarizes key physicochemical data, outlines a putative synthesis protocol, and explores potential biological mechanisms of action. Detailed experimental methodologies and visualizations are provided to facilitate further research and development of this and related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are predicted based on the known properties of 1-butylpiperazine and piperazin-2-one, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | Predicted |

| Molecular Weight | 156.23 g/mol | Predicted |

| IUPAC Name | This compound | |

| CAS Number | Not available | |

| Appearance | Off-white to light yellow solid (Predicted) | |

| Melting Point | 109-112 °C (Predicted range) | [1][2] |

| Boiling Point | 145-146 °C (Predicted range) | [1] |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, DMSO) (Predicted) | [3] |

Synthesis and Purification

While a specific synthesis for this compound has not been reported in the literature, a plausible synthetic route can be extrapolated from established methods for N-substituted piperazin-2-ones.[4][5][6] The proposed method involves the reaction of piperazin-2-one with a suitable butylating agent.

Proposed Synthesis of this compound

Reaction: N-alkylation of piperazin-2-one with 1-bromobutane.

Materials:

-

Piperazin-2-one

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

A workflow for this proposed synthesis is visualized below.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] These activities include anticancer, antimicrobial, and effects on the central nervous system.[7][8][9][10]

Anticancer Activity

Certain piperazin-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] A potential mechanism of action is the inhibition of farnesyltransferase, an enzyme critical for the function of Ras proteins.[7] Disruption of the Ras signaling pathway can lead to decreased cell proliferation and the induction of apoptosis.[7] The Ras-Raf-MEK-ERK pathway is a key signaling cascade that could be targeted by this compound.[7]

Caption: Hypothesized Ras-Raf-MEK-ERK signaling pathway inhibition.

Central Nervous System (CNS) Activity

Piperazine derivatives have been investigated for their effects on the central nervous system, with some exhibiting anxiolytic and antidepressant-like activities.[8] These effects are often mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways.[8] Specifically, binding to α₁B, 5-HT₁A, and D₂ receptors has been observed for some analogs.[8]

Analytical Methods

For the characterization and quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended analytical techniques.[11][12][13]

GC-MS Method for Qualitative and Quantitative Analysis

Sample Preparation:

-

Extraction: For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed.

-

Derivatization: To improve volatility and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.[14]

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).

-

Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) for enhanced sensitivity and specificity.

GC-MS Parameters (Suggested):

| Parameter | Value |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (70 eV) |

| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |

A generalized workflow for the analytical characterization is presented below.

Caption: Generalized analytical workflow for characterization.

Safety and Handling

While specific safety data for this compound is not available, precautions should be taken based on the known hazards of related compounds such as 1-butylpiperazine and piperazine.[1][15] These compounds can cause skin and eye irritation or burns, and may cause allergic reactions.[1][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential applications in drug discovery. Based on the known properties of the piperazin-2-one scaffold, it is a promising candidate for investigation into its anticancer, antimicrobial, and CNS activities. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this compound. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mmbio.byu.edu [mmbio.byu.edu]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]

- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. benchchem.com [benchchem.com]

- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 1-Butylpiperazine | C8H18N2 | CID 424322 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1-Butylpiperazin-2-one" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and extrapolated physicochemical properties of 1-Butylpiperazin-2-one. Due to the limited availability of data for this specific molecule, this guide also presents a plausible synthetic route and a detailed, hypothetical experimental protocol based on established chemical principles for N-alkylation of piperazinones.

Chemical Structure and IUPAC Name

The compound "this compound" refers to a piperazin-2-one scaffold where a butyl group is attached to a nitrogen atom. Based on standard chemical nomenclature, the "1-" prefix indicates that the butyl group is attached to the nitrogen atom at position 1 of the piperazine ring, which is the nitrogen adjacent to the carbonyl group. The alternative isomer, where the butyl group is at the other nitrogen, is named 4-butylpiperazin-2-one.

IUPAC Name: this compound

Chemical Structure:

Molecular Formula: C₈H₁₆N₂O

Physicochemical Properties

| Property | Piperazin-2-one | 1-Methylpiperazin-2-one | This compound (Estimated) |

| Molecular Weight ( g/mol ) | 100.12[3] | 114.15[6] | 156.24 |

| Melting Point (°C) | 131-140[1][4][5] | Not available | Lower than piperazin-2-one |

| Boiling Point (°C) | 164 (at 5 mmHg)[1][4][5] | 104 (at 4 mmHg)[7] | Higher than 1-methylpiperazin-2-one |

| Solubility | Soluble in polar solvents and chloroform[1] | Not available | Soluble in polar organic solvents, increased solubility in less polar solvents compared to piperazin-2-one |

| LogP | -1.1[1] | -0.9[6] | ~0.5 - 1.0 |

| Topological Polar Surface Area (Ų) | 41.1[1][3] | 32.3[6] | 32.3 |

Experimental Protocols: Synthesis of this compound

The synthesis of N-alkylated piperazin-2-ones can be achieved through various established methods, such as the nucleophilic substitution of an alkyl halide by the parent piperazin-2-one.[8] Below is a detailed, representative protocol for the synthesis of this compound.

N-Alkylation of Piperazin-2-one

This protocol describes the synthesis of this compound via the reaction of piperazin-2-one with 1-bromobutane in the presence of a base.

Materials:

-

Piperazin-2-one (1.0 eq)

-

1-Bromobutane (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetonitrile to the flask to create a suspension.

-

Begin stirring the mixture at room temperature.

-

Slowly add 1-bromobutane (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts from the reaction mixture and wash the solid with a small amount of acetonitrile.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

To the resulting residue, add deionized water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine all organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperazine-2-One: Properties, Uses, Safety, Supplier & Manufacturer China | High Purity Piperazine-2-One for Pharma & Chemical Applications [chemheterocycles.com]

- 3. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Piperazinone | 5625-67-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylpiperazin-2-one CAS#: 59702-07-7 [m.chemicalbook.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Butylpiperazin-2-one from N-butylethylenediamine

This technical guide provides a comprehensive overview of the chemical synthesis of 1-Butylpiperazin-2-one, a substituted piperazinone derivative, from the starting material N-butylethylenediamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a heterocyclic compound belonging to the piperazinone class. The piperazine and piperazinone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and approved drugs. The synthesis of specifically substituted piperazinones is a crucial step in the development of new chemical entities. This guide details a common and effective synthetic route starting from N-butylethylenediamine.

The synthesis involves a two-step process: an initial N-acylation of the primary amine of N-butylethylenediamine, followed by an intramolecular cyclization to form the six-membered piperazinone ring. The choice of acylating agent and reaction conditions can be optimized to achieve high yields and purity.

Synthetic Pathway

The overall synthetic transformation from N-butylethylenediamine to this compound is depicted below. The reaction proceeds via an intermediate, N-(2-(butylamino)ethyl)-2-chloroacetamide, which subsequently undergoes an intramolecular nucleophilic substitution to yield the final product.

Experimental Protocols

Two primary methods for the synthesis are presented below, differing in the choice of the acylating agent. Method A employs the highly reactive chloroacetyl chloride, while Method B utilizes ethyl chloroacetate.

Method A: Synthesis using Chloroacetyl Chloride

This method is generally faster due to the high reactivity of the acid chloride.

Step 1: N-acylation of N-butylethylenediamine

-

To a solution of N-butylethylenediamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1-1.5 eq).[1]

-

Slowly add chloroacetyl chloride (1.0-1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water or a dilute aqueous acid solution to remove the base and its salt, followed by extraction with an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude intermediate, N-(2-(butylamino)ethyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq).[4] The use of a stronger base like NaH may be necessary to deprotonate the secondary amine for the cyclization to occur.

-

Heat the reaction mixture, typically between 50-80 °C, and stir for several hours to overnight.

-

Monitor the formation of the product by TLC or GC-MS.

-

After the reaction is complete, the mixture is cooled, and any inorganic salts are filtered off.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to afford this compound.

Method B: Synthesis using Ethyl Chloroacetate

This method uses a less reactive acylating agent and may require longer reaction times or higher temperatures.

Step 1: N-alkylation/amidation with Ethyl Chloroacetate

-

A mixture of N-butylethylenediamine (1.0 eq), ethyl chloroacetate (1.0-1.2 eq), and a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a solvent like acetone or DMF is prepared.[4][5][6]

-

The reaction mixture is heated to reflux and stirred for an extended period, often 12-24 hours.[7] The primary amine of N-butylethylenediamine will preferentially react with the ethyl chloroacetate.[5]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated to give the crude intermediate.

Step 2: Intramolecular Cyclization

In this route, the cyclization to form the piperazinone can sometimes occur in situ during the initial reaction, especially at elevated temperatures. If the intermediate, ethyl 2-((2-(butylamino)ethyl)amino)acetate, is isolated, it can be cyclized by heating in a suitable solvent, sometimes with the addition of a base to facilitate the reaction.

Data Presentation

The following table summarizes the typical reaction conditions for the synthesis of this compound from N-butylethylenediamine.

| Parameter | Method A (Chloroacetyl Chloride) | Method B (Ethyl Chloroacetate) |

| Acylating Agent | Chloroacetyl Chloride | Ethyl Chloroacetate |

| Step 1 Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Acetone, Dimethylformamide (DMF) |

| Step 1 Base | Triethylamine (TEA), Pyridine | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) |

| Step 1 Temperature | 0 °C to Room Temperature | Reflux |

| Step 1 Duration | 1-3 hours | 12-24 hours |

| Step 2 Solvent | Dimethylformamide (DMF), Acetonitrile | (Often in situ) |

| Step 2 Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | (Often in situ or with heat) |

| Step 2 Temperature | 50-80 °C | Reflux |

| Step 2 Duration | Several hours to overnight | (Often in situ) |

Logical Relationships and Experimental Workflow

The logical progression of the synthesis, from starting materials to the final product, including the key intermediate, is illustrated in the diagram below.

Conclusion

The synthesis of this compound from N-butylethylenediamine is a robust and well-established chemical transformation. The choice between using chloroacetyl chloride or ethyl chloroacetate as the acylating agent will depend on the desired reaction rate, available equipment, and safety considerations. Proper control of reaction conditions, including temperature and the choice of base and solvent, is critical for achieving high yields and purity of the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this and related piperazinone compounds.

References

- 1. orgsyn.org [orgsyn.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reaction with ethyl chloroacetate - ACS Community [communities.acs.org]

- 7. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

Navigating the Synthesis and Therapeutic Potential of 1-Substituted Piperazin-2-ones: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Inquiry: 1-Butylpiperazin-2-one

For reference, the key identifiers for the parent compound, piperazin-2-one, and the related compound, 1-butylpiperazine, are provided below.

Core Chemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Piperazin-2-one | 5625-67-2 | C₄H₈N₂O | 100.12 |

| 1-Butylpiperazine | 5610-49-1 | C₈H₁₈N₂ | 142.24 |

Synthesis of 1-Substituted Piperazin-2-ones

The synthesis of 1-substituted piperazin-2-ones can be achieved through various synthetic routes. A common strategy involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide or a related two-carbon electrophile. Another approach is the direct alkylation or arylation of the nitrogen at the 1-position of a pre-formed piperazin-2-one ring.

One versatile method for creating 1-substituted piperazin-2-ones is through a cascade, metal-promoted transformation. This approach utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford the desired piperazinone in good yields. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for creating a library of compounds for screening.[1][2]

Another established method involves Jocic-type reactions. Enantiomerically-enriched trichloromethyl-containing alcohols can be transformed regioselectively into 1-substituted piperazinones by reacting them with N-substituted diamines with minimal loss of stereochemical integrity. The regioselectivity of this reaction is often controlled by the steric bulk of the substituent on the diamine.[3]

Below is a generalized workflow for the synthesis of 1-substituted piperazin-2-ones.

Biological Activities and Therapeutic Potential

The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[4] Derivatives of piperazin-2-one have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, and neuroprotective properties.[4]

Anticancer Activity

Several piperazin-2-one derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[4][5] A key mechanism of action for some of these compounds is the inhibition of farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell proliferation and survival. By inhibiting farnesyltransferase, these piperazin-2-one derivatives can disrupt the Ras-Raf-MEK-ERK signaling cascade, which is often hyperactivated in cancerous cells, leading to reduced cell proliferation and the induction of apoptosis.[4]

Furthermore, some piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases such as caspase-8, caspase-9, and the executioner caspases-3 and -7.[4]

Antimicrobial Activity

Derivatives of the broader piperazine class have also shown notable activity against a variety of bacterial and fungal pathogens. The mechanism of action can differ, with some compounds targeting essential microbial enzymes.[4]

Experimental Protocols

General Procedure for the Synthesis of 1-Aryl-Substituted Piperazin-2-ones via Cascade Double Nucleophilic Substitution

This protocol is adapted from a metal-promoted cascade transformation methodology.[1]

Materials:

-

Chloro allenylamide (1 equivalent)

-

Primary amine (e.g., a substituted aniline) (3 equivalents)

-

Aryl iodide (1.2 equivalents)

-

Silver nitrate (AgNO₃) (0.5 equivalents)

-

Cesium carbonate (Cs₂CO₃) (3 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a reaction vessel, add the chloro allenylamide, aryl iodide, primary amine, cesium carbonate, silver nitrate, and tetrakis(triphenylphosphine)palladium(0).

-

Add acetonitrile as the solvent.

-

Heat the reaction mixture to 85-90 °C and stir for 16 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-aryl-substituted piperazin-2-one.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

While specific data for "this compound" remains elusive, the broader class of 1-substituted piperazin-2-ones represents a versatile and promising scaffold in drug discovery. Their accessible synthesis and diverse biological activities, particularly in oncology, make them attractive targets for further investigation by researchers and drug development professionals. The methodologies and mechanisms outlined in this guide provide a solid foundation for the exploration and development of novel therapeutic agents based on the piperazin-2-one core.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"1-Butylpiperazin-2-one" solubility in organic solvents

An In-depth Technical Guide on the Solubility of 1-Butylpiperazin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide establishes an inferred solubility profile based on its chemical structure and the well-understood principles of solubility. Furthermore, this document details standardized experimental protocols for determining solubility, which are crucial for drug development, formulation studies, and chemical synthesis.

Introduction to this compound

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms. The structure incorporates a butyl group at the N1 position and a carbonyl group at the C2 position, creating a lactam. This unique combination of a lipophilic butyl group, a polar lactam, and a basic nitrogen atom imparts a distinct physicochemical profile that governs its solubility in various organic solvents. Understanding this solubility is paramount for its application in medicinal chemistry, process development, and formulation science.

Inferred Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. The molecular structure of this compound features both non-polar (the butyl chain) and polar (the amide group in the piperazinone ring) functionalities. This amphiphilic nature suggests a varied solubility across different classes of organic solvents.

Based on the solubility of structurally related compounds, such as N-substituted piperazines and other lactams, the following qualitative solubility profile for this compound is inferred.

Data Presentation

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of these solvents can act as a hydrogen bond donor to the carbonyl oxygen and as a hydrogen bond acceptor from the N-H proton (if tautomerism occurs) of the piperazinone ring. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar lactam portion of the molecule. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF or DMSO, which may result in slightly lower solubility. | |

| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution of the compound. | |

| Non-Polar | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the butyl group via van der Waals forces, but it is a poor solvent for the polar lactam moiety. |

| Hexane, Heptane | Low | The significant polarity of the solute is expected to result in poor solubility in non-polar alkanes. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM can act as a weak hydrogen bond donor and has a moderate dielectric constant, allowing it to solvate both polar and non-polar regions of the molecule to some extent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | While generally considered non-polar, the ether oxygen can act as a hydrogen bond acceptor, potentially leading to some solubility. Piperazine itself has poor solubility in diethyl ether.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are essential. The following protocols are widely accepted in the pharmaceutical industry for determining the thermodynamic solubility of a compound.

Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[2]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if appropriate.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.[1]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

-

Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the diluted sample and then back-calculate the concentration in the original saturated solution.

Calculation: Solubility (g/L) = (Concentration from calibration curve) × (Dilution factor)

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, kinetic solubility methods are often employed in early drug discovery.[3]

Kinetic Solubility Measurement: This method typically involves dissolving the compound in a stock solution (e.g., in DMSO) and then adding this solution to the various aqueous or organic solvents. The concentration at which precipitation occurs is determined, often by nephelometry (light scattering) or UV-Vis spectroscopy.[3][4] While faster, these methods provide an estimate of kinetic solubility, which may differ from the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of thermodynamic solubility using the shake-flask method.

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

While specific experimental data for the solubility of this compound in organic solvents is not widely published, a qualitative profile can be reliably inferred from its chemical structure. For quantitative assessment, the equilibrium shake-flask method remains the most robust and recommended approach. The protocols and workflow detailed in this guide provide a solid foundation for researchers to perform these critical measurements, enabling the effective use of this compound in further research and development activities.

References

"1-Butylpiperazin-2-one" spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Butylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures, including N-substituted piperazinones, N-alkylated piperazines, and cyclic amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the protons of the butyl group and the piperazinone ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | ~3.3 - 3.5 | t | 2H |

| H-5 | ~2.8 - 3.0 | t | 2H |

| H-6 | ~3.1 - 3.3 | s | 2H |

| Butyl-Hα | ~2.4 - 2.6 | t | 2H |

| Butyl-Hβ | ~1.4 - 1.6 | m | 2H |

| Butyl-Hγ | ~1.2 - 1.4 | m | 2H |

| Butyl-Hδ | ~0.9 | t | 3H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity: s = singlet, t = triplet, m = multiplet.

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the inequivalent carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~170 - 175 |

| C-3 | ~45 - 50 |

| C-5 | ~50 - 55 |

| C-6 | ~55 - 60 |

| Butyl-Cα | ~50 - 55 |

| Butyl-Cβ | ~28 - 32 |

| Butyl-Cγ | ~19 - 23 |

| Butyl-Cδ | ~13 - 15 |

Note: Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group and the various C-H and C-N bonds within the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide I) | 1650 - 1680 | Strong |

| C-H (Aliphatic) | 2850 - 2960 | Strong |

| C-N Stretch | 1100 - 1250 | Medium |

| CH₂ Bend | 1450 - 1470 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the butyl group and the piperazinone ring.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 156 | Molecular Ion |

| [M-CH₃]⁺ | 141 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 127 | Loss of an ethyl radical |

| [M-C₃H₇]⁺ | 113 | Loss of a propyl radical |

| [M-C₄H₉]⁺ | 99 | Loss of the butyl radical (piperazin-2-one cation) |

| C₄H₉⁺ | 57 | Butyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The solution should be clear and free of particulate matter.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube and heated to volatilize it into the ion source.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Potential Biological Activities of 1-Butylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a butyl group at the N1 position, yielding 1-Butylpiperazin-2-one, presents a lead structure with significant potential for therapeutic applications. While direct biological data on this compound is limited in publicly available literature, a comprehensive analysis of its close derivatives provides compelling insights into its potential pharmacological profile. This technical guide consolidates the available data on these derivatives to elucidate the probable biological activities of the this compound core, focusing on its potential in oncology, neuroscience, and as an enzyme inhibitor.

Potential Biological Activities

Based on the activities of its derivatives, this compound is predicted to exhibit potential in the following therapeutic areas:

-

Anticancer Activity: Derivatives of piperazin-2-one have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms of action are believed to involve the induction of apoptosis through both intrinsic and extrinsic pathways.

-

5-HT1A Receptor Modulation: Arylpiperazine derivatives containing the piperazin-2-one core have shown affinity for the 5-HT1A receptor, suggesting a potential role in the treatment of central nervous system (CNS) disorders such as anxiety and depression.

-

PARP Inhibition: A patent has disclosed a series of quinazolinone derivatives containing a this compound moiety as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), indicating a potential application in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms.

Quantitative Data on Derivatives

The following tables summarize the quantitative biological data for various derivatives of piperazin-2-one. It is crucial to note that these data are for substituted analogs and should be interpreted as indicative of the potential of the this compound scaffold.

Table 1: Anticancer Activity of Piperazin-2-one Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| Phenylpiperazine pyrrolidin-2-one derivative (EP-65) | Mouse neuroblastoma | Forced Swimming Test | - | [1] |

| Piperazine derivative (PCC) | SNU-475 (Human Liver Cancer) | MTT Assay | 6.98 ± 0.11 | |

| Piperazine derivative (PCC) | SNU-423 (Human Liver Cancer) | MTT Assay | 7.76 ± 0.45 |

Table 2: 5-HT1A Receptor Binding Affinity of Phenylpiperazine Pyrrolidin-2-one Derivatives

| Compound/Derivative | Receptor | Binding Assay | Ki (nM) | Reference |

| EP-42 | 5-HT1A | Radioligand Binding | 24.5 | [1] |

| EP-50 | 5-HT2 | Radioligand Binding | 109.1 | [1] |

Table 3: PARP Inhibition by a Quinazolinone Derivative Containing this compound

| Compound/Derivative | Enzyme | Assay Type | IC50 (nM) | Reference |

| Example Compound 4 (in patent CN107098886B) | PARP1 | Enzyme Inhibition Assay | 2.8 | [2] |

| Example Compound 4 (in patent CN107098886B) | PARP2 | Enzyme Inhibition Assay | 1.5 | [2] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

5-HT1A Receptor Binding Assay

This protocol measures the affinity of a compound for the 5-HT1A receptor.

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat hippocampus are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound in a suitable buffer.

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

PARP Inhibition Assay

This protocol determines the inhibitory activity of a compound against the PARP enzyme.

-

Enzyme Reaction: Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing NAD⁺, activated DNA, and varying concentrations of the test compound.

-

Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 30 minutes).

-

Detection: The amount of PARP activity is quantified. This can be done using various methods, such as measuring the incorporation of biotinylated NAD⁺ into acceptor proteins via a colorimetric or chemiluminescent readout.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

Piperazin-2-one derivatives likely exert their anticancer effects by inducing programmed cell death, or apoptosis, through two major pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Induction of apoptosis by this compound derivatives.

5-HT1A Receptor Modulation

Arylpiperazine derivatives often act as agonists or antagonists at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Caption: 5-HT1A receptor-mediated signaling cascade.

PARP Inhibition

The this compound moiety has been incorporated into potent PARP inhibitors. These inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks (SSBs). This prevents the repair of these breaks, which then collapse into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death.

Caption: Synthetic lethality induced by PARP inhibitors.

Conclusion

The this compound core is a promising scaffold for the development of novel therapeutic agents. The analysis of its derivatives strongly suggests potential biological activities in the areas of oncology, CNS disorders, and enzyme inhibition. The quantitative data, though not for the parent compound, provides a valuable starting point for structure-activity relationship (SAR) studies. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and its future derivatives. Further synthesis and biological evaluation of this compound and its simpler analogs are warranted to confirm and expand upon these promising preliminary findings.

References

The 1-Butylpiperazin-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-butylpiperazin-2-one moiety has emerged as a significant scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents. Its unique structural features, combining a lactam function with a flexible butyl chain, provide a framework for developing compounds with a wide array of pharmacological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, neuroprotection, and infectious diseases.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound scaffold can be achieved through several strategic routes, often involving cyclization reactions. A common approach involves the reaction of N-butylethylenediamine with α-haloacetyl halides or esters. Modifications at the N4 position and the C3 position of the piperazinone ring are readily achievable, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

A general synthetic approach involves a cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine (such as butylamine), and an aryl iodide. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it well-suited for combinatorial synthesis.[1]

Pharmacological Applications and Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential across various therapeutic areas. The flexibility of the butyl group, coupled with the ability to introduce diverse substituents on the piperazine ring, allows for the fine-tuning of activity against a range of biological targets.

Anticancer Activity

The piperazin-2-one core is a recognized scaffold in the development of cytotoxic agents.[2] Derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. For instance, a series of indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety, which includes a piperazinone-like structure, were evaluated for their antiproliferative activity against human cancer cell lines. Compounds 6d and 6l were particularly potent against A549 lung cancer cells, with IC50 values of 3.59 and 5.58 µM, respectively.[3] Similarly, compounds 5f and 6l showed significant activity against HCT-116 colon cancer cells with IC50 values of 3.49 and 4.57 µM, comparable to the approved drug Sunitinib.[3]

Table 1: Cytotoxic Activity of Piperazin-2-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6d | A549 (Lung) | 3.59 | [3] |

| 6l | A549 (Lung) | 5.58 | [3] |

| 5f | HCT-116 (Colon) | 3.49 | [3] |

| 6l | HCT-116 (Colon) | 4.57 | [3] |

Neuroprotective and CNS Activity

Arylpiperazine derivatives are known to interact with various central nervous system (CNS) receptors. A novel arylpiperazine derivative, LQFM181, demonstrated significant antioxidant and neuroprotective activity in both in vitro and in vivo models of neurotoxicity induced by 3-nitropropionic acid.[4] This compound was found to reduce levels of malondialdehyde (MDA) and carbonyl proteins while increasing the activities of key antioxidant enzymes such as catalase and superoxide dismutase.[4] Furthermore, it exhibited anticholinesterase activity, suggesting its potential in managing neurodegenerative diseases.[4]

Another study on phenylpiperazine pyrrolidin-2-one derivatives, which are structurally related to piperazin-2-ones, revealed antidepressant-like activity.[5] Compound EP-42 showed the strongest affinity for the 5-HT1A receptor with a Ki of 24.5 nM.[5]

Table 2: CNS Receptor Binding Affinity of Phenylpiperazine Pyrrolidin-2-one Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| EP-42 | 5-HT1A | 24.5 | [5] |

| EP-50 | 5-HT2 | 109.1 | [5] |

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[6] A series of N-alkyl and N-aryl piperazine derivatives were synthesized and showed significant activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli.[7] While specific data for this compound derivatives is limited in the provided search results, the broader class of piperazine derivatives demonstrates clear potential in this area.

Experimental Protocols

General Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution[1]

Materials:

-

Chloro allenylamide (0.1 mmol)

-

Aryl iodide (0.12 mmol)

-

Primary amine (e.g., butylamine) (0.3 mmol)

-

Silver nitrate (AgNO3) (0.05 mmol)

-

Cesium carbonate (Cs2CO3) (0.3 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.01 mmol)

-

Acetonitrile (CH3CN) (5 mL)

Procedure:

-

Combine the chloro allenylamide, aryl iodide, primary amine, silver nitrate, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0) in a reaction vessel.

-

Add acetonitrile to the mixture.

-

Heat the reaction mixture to 85–90 °C for 16 hours.

-

After the reaction is complete, cool the mixture and purify the product using appropriate chromatographic techniques.

In Vitro Cytotoxicity Assay (MTT Assay)[3]

Cell Lines:

-

A549 (human lung carcinoma)

-

HCT-116 (human colon carcinoma)

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Mechanism of Action

The neuroprotective effects of certain piperazine derivatives can be attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal cell death. The following diagram illustrates a plausible mechanism.

Caption: Proposed neuroprotective mechanism of this compound derivatives.

General Workflow for Synthesis and Biological Evaluation

The development of novel therapeutic agents based on the this compound scaffold follows a systematic workflow from synthesis to biological characterization.

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

The this compound scaffold represents a highly promising and versatile core for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds, which have demonstrated significant potential in oncology, neuroprotection, and antimicrobial applications. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock the full therapeutic potential of this privileged scaffold in modern drug discovery.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Butylpiperazin-2-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific data on "1-Butylpiperazin-2-one," this guide provides a comprehensive overview of its broader classes, including N-substituted piperazin-2-ones and arylpiperazines. The principles, methodologies, and biological activities discussed are representative of these classes and are intended to serve as a foundational resource for research and development.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3][4] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antipsychotic, anxiolytic, and nootropic effects.[2][4][5][6] The piperazin-2-one moiety, a lactam analogue of piperazine, offers a unique structural framework that has been explored for the development of novel therapeutic agents. This guide focuses on the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and their analogues, providing a technical resource for professionals in drug discovery and development.

Synthesis of Piperazin-2-one Derivatives

The synthesis of piperazin-2-one derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriate precursors. For instance, a cascade, metal-promoted transformation utilizing chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields.[7] This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for combinatorial synthesis.

Another approach involves the reaction of a substituted α-bromophenylacetic acid with a piperazin-2-one precursor in the presence of a base like potassium carbonate.[8] Further modifications can be made by substituting the ester group with various amines to generate a library of derivatives.[8] The synthesis of N-arylpiperazines often involves the coupling of an aryl halide with piperazine or its derivatives, which can then be further functionalized.

Biological Activities and Therapeutic Potential

Derivatives of the piperazin-2-one and broader piperazine class have been investigated for a multitude of therapeutic applications, demonstrating a wide spectrum of biological activities.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are particularly well-known for their interactions with central nervous system receptors, especially serotonergic (5-HT) and dopaminergic (D2) receptors.[2][9]

-

Anxiolytic and Antidepressant Activity: Many arylpiperazine derivatives act as ligands for 5-HT1A receptors, exhibiting anxiolytic and antidepressant properties.[2][10][11] For example, 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one has been identified as a dual 5-HT(1A)/5-HT(2A) receptor ligand with potent anxiolytic-like activity.[10]

-

Antipsychotic Activity: The piperazine moiety is a key component of several atypical antipsychotic drugs.[2][9] Novel multi-target heterocyclic piperazine derivatives have been designed to interact with D2, 5-HT1A, 5-HT2A, and H3 receptors, showing promise as potential antipsychotics with reduced side effects.[9]

-

Nootropic Effects: Certain substituted piperazines have been investigated as nootropic agents for their potential to enhance cognitive function.[6]

Anticancer Activity

Piperazin-2-one derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. Bioisosteric substitution of the imidazole ring in known farnesyltransferase inhibitors with a piperazin-2-one core has yielded compounds with significant cytotoxicity towards colon and lung cancer cell lines.[8] Some N-arylpiperazines containing a 4,5-dihydrothiazole ring have also shown cytotoxic effects on prostate and breast cancer cell lines.[12]

Antimicrobial and Antifungal Activity

The piperazine nucleus is a versatile scaffold for the development of antimicrobial and antifungal agents.[13][14][15] Derivatives incorporating different aromatic and heterocyclic aldehydes have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][15]

Other Therapeutic Areas

The therapeutic potential of piperazine derivatives extends to other areas, including:

-

Alzheimer's Disease: Piperazine derivatives have been designed as multi-target ligands against key pathological factors in Alzheimer's disease, such as acetylcholinesterase (AChE), butylcholinesterase (BChE), β-secretase-1 (BACE-1), and amyloid-β (Aβ) aggregation.[16][17]

-

Cardiovascular Effects: Certain choline analogues incorporating a piperazine moiety have been shown to produce sympathoinhibitory, hypotensive, and antihypertensive effects.[18]

-

Analgesic and Anti-inflammatory Activity: Novel piperazine-2,5-dione derivatives bearing indole analogues have exhibited clear anti-inflammatory and analgesic effects in vivo.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative piperazin-2-one analogues and related piperazine derivatives from various studies.

Table 1: In Vitro Biological Activity of Selected Piperazine Derivatives

| Compound ID | Target/Assay | Activity (IC50/Ki) | Cell Line/Receptor | Reference |

| 2b | 5-HT1A Receptor Affinity | Ki = 412 nM | 5-HT1A | [12] |

| 2a | Cytotoxicity | IC50 = 15-73 µM | LNCAP, DU-145, PC-3, MCF-7, SKBR-3, MDA-MB231 | [12] |

| 3a | Cytotoxicity | IC50 = 15-73 µM | LNCAP, DU-145, PC-3, MCF-7, SKBR-3, MDA-MB231 | [12] |

| Compound 2 | 5-HT1A Receptor Affinity | Ki = 11-54 nM | 5-HT1A | [10] |

| Compound 1 | 5-HT2A Receptor Affinity | Ki = 16 nM | 5-HT2A | [10] |

| Compound 2 | 5-HT2A Receptor Affinity | Ki = 68 nM | 5-HT2A | [10] |

| 5d | hAChE Inhibition | Comparable to Donepezil | hAChE | [16] |

| 5f | hAChE Inhibition | Comparable to Donepezil | hAChE | [16] |

| 5d | hBChE Inhibition | Comparable to Rivastigmine | hBChE | [16] |

| 5f | hBChE Inhibition | Comparable to Rivastigmine | hBChE | [16] |

| 5d | hBACE-1 Inhibition | Comparable to Donepezil | hBACE-1 | [16] |

| 5f | hBACE-1 Inhibition | Comparable to Donepezil | hBACE-1 | [16] |

| 3w | Receptor Affinity | High affinity for D2, 5-HT1A, 5-HT2A, H3 | D2, 5-HT1A, 5-HT2A, H3 | [9] |

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound ID | Organism | Activity (MIC/Zone of Inhibition) | Reference |

| Q2, Q4, Q5 | S. aureus | Very good activity at 100µg/ml | [13] |

| Q2, Q5, Q6 | S. aureus | Good activity | [13] |

| Compound V | S. aureus, B. subtilis | Equipotent with streptomycin | [15] |

| Various | M. tuberculosis | Inhibition at 1, 10, 100 µg/L | [15] |

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for the synthesis and evaluation of piperazin-2-one derivatives and their analogues.

General Synthetic Procedure for N-Arylpiperazines

A general method for synthesizing N-arylpiperazines involves the reaction of a substituted piperazine with an appropriate aryl halide or other electrophilic partner.

Example: Synthesis of Thiazolinylphenyl-piperazines [12]

-

Reaction Setup: A mixture of a commercially available 4-substituted piperazine and 2-aminoethane-1-thiol hydrochloride is prepared.

-

Reaction Conditions: Sodium hydroxide is added, and the mixture is heated to 80 °C under solvent-free conditions.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization or column chromatography.

-

Characterization: The structure of the final compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)[8]

-

Cell Seeding: Cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized piperazin-2-one derivatives.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Receptor Binding Assays[10]

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A) are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Radioactivity Measurement: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing[13][15]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Methodologies:

-

Agar Disc Diffusion Method: Paper discs impregnated with the test compound are placed on an agar plate inoculated with the microorganism. The plates are incubated, and the diameter of the zone of inhibition is measured.

-

Broth Dilution Method: Serial dilutions of the test compound are prepared in a liquid growth medium, which is then inoculated with the microorganism. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth, is determined after incubation.

-

-

Standard Controls: A standard antibiotic (e.g., ciprofloxacin, streptomycin) is used as a positive control.

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives and their analogues are often mediated through their interaction with specific signaling pathways. Arylpiperazines, for instance, frequently target G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are crucial in neuronal signaling.

Caption: Proposed signaling pathway for the anxiolytic action of 5-HT1A receptor agonist arylpiperazines.

The diagram above illustrates a simplified signaling pathway for the anxiolytic effects of arylpiperazine derivatives that act as 5-HT1A receptor agonists. By binding to both presynaptic autoreceptors and postsynaptic receptors, these compounds can modulate serotonergic neurotransmission, leading to a reduction in anxiety.

Caption: A typical experimental workflow for the development of novel piperazin-2-one based therapeutic agents.

This workflow outlines the logical progression from the initial synthesis of novel compounds to their biological evaluation and eventual selection of lead candidates for further development.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising area for the discovery of new therapeutic agents with a wide range of biological activities. The versatility of the piperazine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Future research in this area should focus on:

-

Elucidation of specific molecular targets and mechanisms of action.

-

Comprehensive structure-activity relationship studies to guide the design of more potent and selective compounds.

-

In-depth preclinical and clinical evaluation of lead candidates to assess their therapeutic potential and safety profiles.

This guide provides a foundational understanding of the chemistry and biology of this compound derivatives and their analogues, serving as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. deepdyve.com [deepdyve.com]

- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neuroquantology.com [neuroquantology.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-Butylpiperazin-2-one" theoretical properties and computational modeling

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of the novel compound, 1-Butylpiperazin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from structurally related piperazine and piperazinone derivatives to predict its physicochemical properties, outline potential synthetic pathways, and propose computational methodologies for its study.

Introduction to this compound

This compound is a derivative of piperazin-2-one, featuring a butyl group attached to the nitrogen atom at position 1. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities, including antipsychotic, anticancer, and antiviral properties.[1] The conformational flexibility and electronic characteristics of the piperazine ring can be modulated to achieve high efficacy and specificity for various biological targets.[1][2] The introduction of a butyl group and a carbonyl function on the piperazine core is anticipated to influence its lipophilicity, metabolic stability, and receptor interaction profile.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₆N₂O

-

SMILES: CCCCN1CCNCC(=O)N1

Predicted Physicochemical and Spectroscopic Properties

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values are extrapolated from data available for similar structures like 1-butylpiperazine and piperazin-2-one.[3][4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 156.23 g/mol |

| LogP | 0.5 - 1.5 |

| pKa | 7.5 - 8.5 (for the N4 nitrogen) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 45 - 50 |

| Polar Surface Area | ~40 Ų |

Table 2: Predicted Spectroscopic Data for this compound